molecular formula C8H10BrNO2 B1358710 4-Bromo-3,5-dimethoxyaniline CAS No. 232275-47-7

4-Bromo-3,5-dimethoxyaniline

Cat. No.: B1358710
CAS No.: 232275-47-7
M. Wt: 232.07 g/mol
InChI Key: MJINXEUETHLORE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dimethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyaniline. The reaction typically uses bromine as the brominating agent in a solvent such as dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The bromination of 3,5-dimethoxyaniline remains a preferred route due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-3,5-dimethoxyaniline is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxyaniline in chemical reactions involves the reactivity of the bromine atom and the methoxy groups. The bromine atom can participate in electrophilic aromatic substitution, while the methoxy groups can influence the electron density of the aromatic ring, affecting its reactivity. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethoxyaniline is unique due to the combination of the bromine atom and the methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINXEUETHLORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626601
Record name 4-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232275-47-7
Record name 4-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3,5-Dimethoxyaniline (7.55 g) was dissolved in CH2Cl2 (100 mL) under N2 and the solution was cooled to −78° C. A solution of tetrabutylammonium tribromide (25 g) in CH2Cl2 (100 mL) was added and the mixture was stirred at that temperature for 45 min. The mixture was allowed to warm up to room temperature, stirred for 1.5 h and extracted with 1N HCl. The extract was neutralized with 3 N NaOH and extracted with AcOEt. The extract was dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane/AcOEt 4:1 to 2:3) to give 4-bromo-3,5-dimethoxyaniline (3.76 g).
Quantity
7.55 g
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100 mL
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25 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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